molecular formula C17H22N2O2S B4926716 (3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B4926716
M. Wt: 318.4 g/mol
InChI Key: QGKZTFJXAADOIP-HOTGVXAUSA-N
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Description

(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound that features a benzothiophene moiety, a morpholine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, including the formation of the benzothiophene moiety, the morpholine ring, and the pyrrolidine ring. The key steps may include:

    Formation of Benzothiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde.

    Formation of Morpholine Ring: This involves the reaction of diethanolamine with a suitable halogenated compound.

    Formation of Pyrrolidine Ring: This can be synthesized via the reaction of a suitable amine with a dihalogenated compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-piperidin-4-ylpyrrolidin-3-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    (3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-azepan-4-ylpyrrolidin-3-ol: Similar structure but with an azepane ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in (3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

(3S,4S)-1-(1-benzothiophen-2-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-16-12-18(11-15(16)19-5-7-21-8-6-19)10-14-9-13-3-1-2-4-17(13)22-14/h1-4,9,15-16,20H,5-8,10-12H2/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKZTFJXAADOIP-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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